3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione
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Overview
Description
3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione is a chemical compound with the molecular formula C13H15FO4 It is characterized by the presence of a fluorophenyl group and two ethoxy groups attached to a propane-1,2-dione backbone
Preparation Methods
The synthesis of 3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione typically involves the reaction of 4-fluorobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dione group to diols or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like amines or thiols.
Hydrolysis: The ethoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Scientific Research Applications
3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione can be compared with other similar compounds such as:
3,3-Diethoxy-1-(4-chlorophenyl)propane-1,2-dione: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
3,3-Diethoxy-1-(4-bromophenyl)propane-1,2-dione:
3,3-Diethoxy-1-(4-methylphenyl)propane-1,2-dione: The presence of a methyl group instead of a halogen can affect its reactivity and interactions with biological targets.
Properties
CAS No. |
825622-21-7 |
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Molecular Formula |
C13H15FO4 |
Molecular Weight |
254.25 g/mol |
IUPAC Name |
3,3-diethoxy-1-(4-fluorophenyl)propane-1,2-dione |
InChI |
InChI=1S/C13H15FO4/c1-3-17-13(18-4-2)12(16)11(15)9-5-7-10(14)8-6-9/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
LFGHFXZBLIZSLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C(=O)C1=CC=C(C=C1)F)OCC |
Origin of Product |
United States |
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